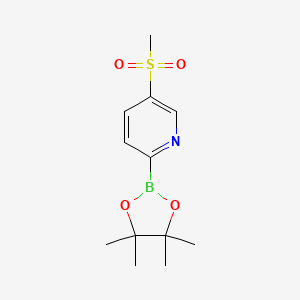
5-(Methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methylsulfonyl group and a dioxaborolane moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in synthetic chemistry and other applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the reaction of a pyridine derivative with appropriate reagents to introduce the methylsulfonyl and dioxaborolane groups. One common method involves the use of boronic acid derivatives and sulfonyl chlorides under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Flow microreactor systems have been explored for the synthesis of similar compounds, offering advantages in terms of reaction control, efficiency, and sustainability . These systems allow for continuous production and can be optimized for large-scale synthesis.
化学反应分析
Types of Reactions
5-(Methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the pyridine ring or the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while nucleophilic substitution can introduce various functional groups onto the pyridine ring.
科学研究应用
5-(Methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and in cross-coupling reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: The compound is used in the development of advanced materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 5-(Methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can participate in boron-mediated reactions, while the pyridine ring can engage in π-π interactions and hydrogen bonding. These interactions contribute to the compound’s reactivity and its ability to modulate biological pathways.
相似化合物的比较
Similar Compounds
- 5-(Methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzene
- 5-(Methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene
Uniqueness
Compared to similar compounds, 5-(Methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in synthetic routes where the pyridine ring’s properties are advantageous.
属性
分子式 |
C12H18BNO4S |
|---|---|
分子量 |
283.16 g/mol |
IUPAC 名称 |
5-methylsulfonyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C12H18BNO4S/c1-11(2)12(3,4)18-13(17-11)10-7-6-9(8-14-10)19(5,15)16/h6-8H,1-5H3 |
InChI 键 |
OVDYWEFHXHWSTE-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E,4Z,12Z,18E,29Z)-26,31-ditert-butyl-3-(3-tert-butyl-5-propan-2-ylphenyl)-18-(3,5-ditert-butylcyclohexa-1,3-dien-1-yl)-33-prop-1-enylhexacyclo[21.8.2.15,9.124,28.04,17.020,32]pentatriaconta-1(31),2,4(17),12,14,15,18,20,22,27,29-undecaene](/img/structure/B13729933.png)
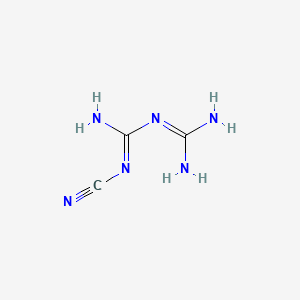

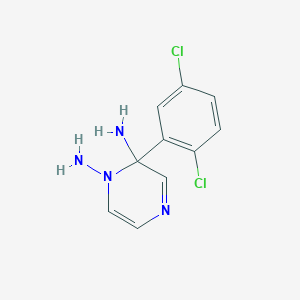
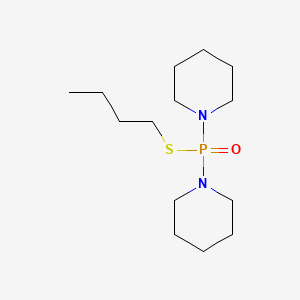
![(1R,5S)-8-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13729967.png)
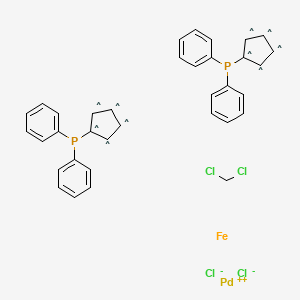
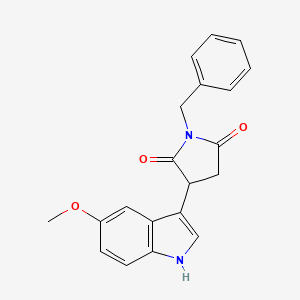
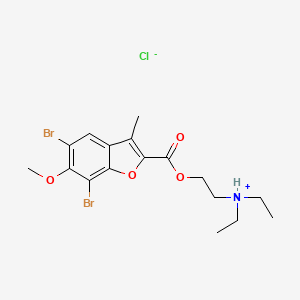
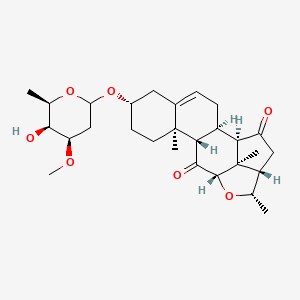


![N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13729995.png)

